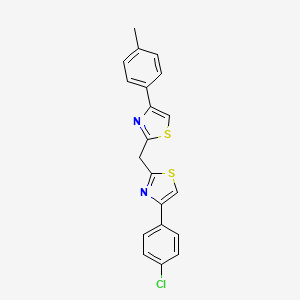

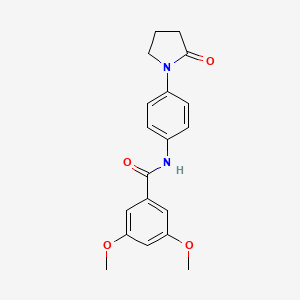

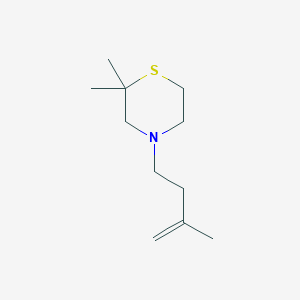

2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates involves a [3 + 2] cycloaddition reaction. This process starts with 2H-chromenophenylhydrazones, which undergo cycloaddition with diethyl/dimethylbut-2-ynedioates to yield the desired compounds. Additionally, phenylchromeno[4,3-c]pyrazol-4(1H)-ones can be prepared from the corresponding phenylhydrazones using a catalytic amount of piperidine in the presence of pyridine as a solvent at 100 °C. These methods demonstrate the versatility of the synthetic routes for creating a variety of substituted 2-oxo-2H-chromenylpyrazolecarboxylates with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a related compound, provides insight into the general structural features of this class of compounds. It crystallizes in the space group P2(1)/n, and its structure is characterized by an anti-rotamer conformation about the C-N bond. The orientation of the amide O atom can vary, being either trans- or cis-related to the O atom of the pyran ring. This information is crucial for understanding the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activity. The [3 + 2] cycloaddition is a key step that allows for the introduction of the pyrazole ring onto the chromene scaffold. The use of piperidine as a catalyst in the synthesis of phenylchromeno[4,3-c]pyrazol-4(1H)-ones indicates that the reaction may proceed through a mechanism that involves activation of the phenylhydrazone precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, particularly their photophysical properties, have been studied. The UV and fluorescence properties of the synthesized compounds were discussed, which is important for their potential use in anticancer therapy, as these properties could affect their interaction with light and, consequently, their mechanism of action in photodynamic therapy. The crystalline nature and polymorphism of related compounds, such as the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, also contribute to the understanding of their physical properties and how they might influence biological activity .

Anticancer Activity

The synthesized compounds were screened for anticancer activity against three human cancer cell lines: prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) using the standard MTT assay method. The results of these screenings are essential for determining the potential therapeutic applications of these compounds. The study of their anticancer activity is a critical step in the development of new chemotherapeutic agents .

Scientific Research Applications

Multi-Component Synthesis

The compound of interest is part of a broader category of fused heterocyclic derivatives, which are synthesized through multi-component reactions (MCRs). These reactions are an atom economical, straightforward, and eco-friendly approach for the synthesis of complex molecules. Such derivatives, including the one , have significant applications in pharmaceuticals due to their complex and biologically active structures. The synthesis of these compounds, including pyran, pyridine, and chromene derivatives, highlights the role of creativity and choice of reactants in developing eco-friendly synthesis methods for pharmaceutical applications (Dhanalakshmi et al., 2021).

Heterocyclic Chemistry in Drug Development

Compounds with heterocyclic structures, such as the one described, are pivotal in the development of new drugs due to their diverse biological activities. The heterocyclic N-oxide derivatives, for instance, have shown significant potential in organic synthesis, catalysis, and drug applications. These derivatives play crucial roles in forming metal complexes, designing catalysts, and exhibiting potent pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The versatility of heterocyclic N-oxides in drug development underscores the importance of such compounds in medicinal chemistry (Li et al., 2019).

Pyrazole-based Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a scaffold closely related to the chemical structure , is extensively used in designing kinase inhibitors. Its ability to bind in multiple modes to kinases makes it a versatile component for developing targeted therapies. This adaptability allows for the creation of drugs that can selectively inhibit specific kinases, which is critical for cancer treatment and other diseases where kinase activity is dysregulated. The exploration of such scaffolds in patents and research highlights the ongoing efforts to find more effective and selective therapeutic agents (Wenglowsky, 2013).

properties

IUPAC Name |

2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19(15-13-14-5-1-2-7-18(14)27-20(15)26)22-10-12-24-11-8-17(23-24)16-6-3-4-9-21-16/h1-9,11,13H,10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRCGLCGMZMXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

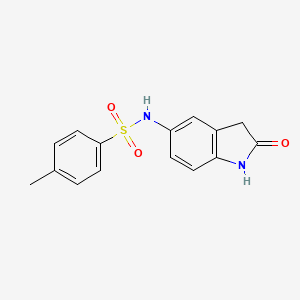

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

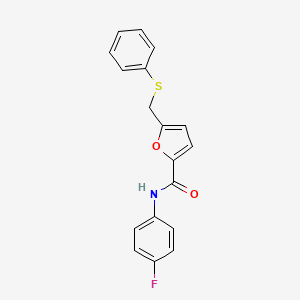

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)

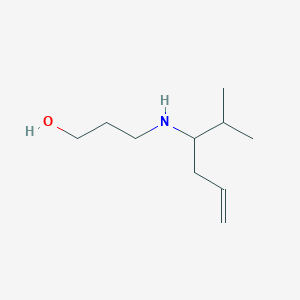

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)